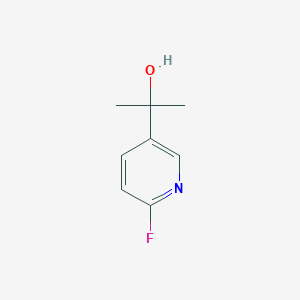

2-(6-Fluoropyridin-3-yl)propan-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(6-fluoropyridin-3-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c1-8(2,11)6-3-4-7(9)10-5-6/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUADCUGOGQASNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CN=C(C=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Fluorine Chemistry and Pyridine Scaffolds

The significance of 2-(6-Fluoropyridin-3-yl)propan-2-ol is best understood within the broader context of fluorine chemistry and the prevalence of pyridine (B92270) scaffolds in drug discovery. The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties. researchgate.net Fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond can enhance metabolic stability, binding affinity to target proteins, and lipophilicity, all of which are critical parameters in drug design.

Pyridine rings, on the other hand, are a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Their ability to form hydrogen bonds, act as a bioisostere for a phenyl ring, and their basic nitrogen atom which can be protonated at physiological pH, make them a versatile scaffold for interacting with biological targets. The combination of a fluorine atom and a pyridine ring, as seen in this compound, therefore represents a powerful strategy in the design of novel bioactive molecules.

Historical Development and Early Research Significance of 2 6 Fluoropyridin 3 Yl Propan 2 Ol

While specific seminal publications detailing the first synthesis and initial investigations of 2-(6-Fluoropyridin-3-yl)propan-2-ol are not readily apparent in a historical context, its emergence is intrinsically linked to the broader expansion of fluorine chemistry in the mid-20th century. The development of new fluorinating reagents and synthetic methodologies paved the way for the creation of a diverse range of fluorinated heterocycles.

The synthesis of analogous, non-fluorinated compounds such as 2-(pyridin-3-yl)propan-2-ol has been documented, often involving the addition of a methyl Grignard reagent (methylmagnesium bromide) to an appropriate acetylpyridine precursor. It is highly probable that the synthesis of this compound follows a similar and well-established synthetic pathway, utilizing 1-(6-fluoropyridin-3-yl)ethanone as the starting material.

The early significance of this compound likely stemmed from its utility as a synthetic intermediate or building block. The tertiary alcohol functional group provides a handle for further chemical modifications, while the fluorinated pyridine (B92270) core offers the desirable properties mentioned previously. Its appearance in the catalogs of chemical suppliers indicates its availability for researchers to incorporate into more complex molecular architectures.

Overview of Research Trajectories for 2 6 Fluoropyridin 3 Yl Propan 2 Ol

Established Synthetic Routes for this compound

The primary methods for synthesizing this compound rely on the formation of a carbon-carbon bond between a pyridine backbone and a propan-2-ol moiety. Organometallic reagents are key to this transformation.

Organometallic-mediated Approaches (e.g., from 2-fluoro-5-bromopyridine and acetone (B3395972) via n-butyllithium)

The most common and well-documented method for the synthesis of this compound involves a lithium-halogen exchange followed by nucleophilic addition. This approach utilizes the reactivity of organolithium reagents, which are widely used as strong bases and nucleophiles in organic synthesis. rsc.org

The process begins with 5-bromo-2-fluoropyridine (B45044) as the starting material. ossila.com This compound is dissolved in an anhydrous aprotic solvent, typically tetrahydrofuran (B95107) (THF) or diethyl ether, and cooled to a low temperature, commonly -78 °C, to control the highly exothermic reaction and prevent side reactions. uva.nl A solution of n-butyllithium (n-BuLi) in hexanes is then added dropwise. The n-butyllithium performs a lithium-halogen exchange with the bromine atom at the 5-position of the pyridine ring, which is more reactive than the fluorine atom, to generate the highly reactive intermediate, 6-fluoro-3-lithiopyridine.

Following the formation of the lithiated intermediate, acetone is added to the reaction mixture. The nucleophilic carbon of the organolithium attacks the electrophilic carbonyl carbon of acetone. The reaction is then quenched with an aqueous solution, such as ammonium (B1175870) chloride, to protonate the resulting alkoxide and yield the final product, this compound.

Reaction Scheme:

A representative procedure is detailed in various patents for the synthesis of related structures. google.co.in

| Parameter | Condition |

| Starting Material | 5-Bromo-2-fluoropyridine |

| Reagents | n-Butyllithium, Acetone |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | -78 °C |

| Quenching Agent | Aqueous Ammonium Chloride |

Alternative Synthetic Pathways for this compound Synthesis

An alternative to the use of organolithium reagents is the application of Grignard reagents. tcu.edu This pathway offers a similar disconnection strategy but with a different organometallic intermediate. The synthesis begins by reacting 5-bromo-2-fluoropyridine with magnesium turnings in a suitable ether solvent, such as THF or diethyl ether, to form the Grignard reagent, (6-fluoropyridin-3-yl)magnesium bromide.

This Grignard reagent is then reacted with acetone. The nucleophilic carbon-magnesium bond adds across the carbonyl group of the acetone. Subsequent acidic workup protonates the intermediate magnesium alkoxide to afford the desired tertiary alcohol, this compound. tcu.edu While generally considered less reactive than their organolithium counterparts, Grignard reagents can be advantageous due to their lower basicity, which can sometimes lead to fewer side reactions. researchgate.net

| Parameter | Condition |

| Starting Material | 5-Bromo-2-fluoropyridine |

| Reagents | Magnesium (Mg), Acetone |

| Solvent | Tetrahydrofuran (THF) or Diethyl Ether |

| Workup | Acidic aqueous solution |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. researchgate.netresearchgate.net In the context of synthesizing this compound, a key area for improvement is the choice of solvent. Traditional solvents like THF and diethyl ether have environmental and safety drawbacks. Recent research has focused on identifying more sustainable alternatives for organolithium reactions. rsc.orgthieme-connect.com

Bio-based solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) have emerged as promising greener alternatives. rsc.org These solvents are derived from renewable feedstocks and exhibit physical properties that make them suitable for a range of chemical transformations, including low-temperature organometallic reactions. Their application in the synthesis of this compound could significantly reduce the environmental footprint of the process. Furthermore, some studies have explored performing organolithium reactions in sustainable solvents like glycerol (B35011) at ambient temperature and even under air, which challenges traditional requirements for inert, anhydrous conditions. thieme-connect.com

Another green chemistry approach involves using microwave irradiation to accelerate reaction times and potentially improve yields, which has been successfully applied to the synthesis of various pyridine derivatives. nih.govresearchgate.net

Asymmetric Synthesis and Chiral Resolution of this compound Derivatives

The target molecule, this compound, is achiral due to the presence of two identical methyl groups on the carbinol center. However, the synthesis of chiral derivatives, where the two alkyl groups are different, is of significant interest in medicinal chemistry. nih.gov For instance, the synthesis of a chiral analogue like (R)- or (S)-1-(6-fluoropyridin-3-yl)ethanol would require an asymmetric approach.

Several strategies can be employed for the asymmetric synthesis of such chiral derivatives:

Asymmetric Reduction: A common method involves the asymmetric reduction of a prochiral ketone precursor, such as 1-(6-fluoropyridin-3-yl)ethan-1-one. This can be achieved using chiral reducing agents or through catalytic hydrogenation with a chiral catalyst. Biocatalysis, using enzymes like alcohol dehydrogenases, is also a powerful tool for achieving high enantioselectivity in such reductions.

Chiral Grignard or Organolithium Addition: The addition of a Grignard or organolithium reagent to an aldehyde can be rendered asymmetric by using a chiral ligand to coordinate with the metal center. This approach can establish the stereochemistry at the carbinol center during the C-C bond formation.

Chiral Resolution: A racemic mixture of a chiral derivative can be separated into its constituent enantiomers through chiral resolution. This can be done by forming diastereomeric salts with a chiral resolving agent or by using chiral chromatography.

The development of these asymmetric methods is crucial for accessing enantiomerically pure compounds for pharmacological evaluation. rsc.org

Continuous Flow Chemistry Applications in this compound Production

The synthesis of this compound via the organolithium route involves highly exothermic and rapid reactions that require strict temperature control. These characteristics make the process well-suited for continuous flow chemistry. ucc.ie Flow reactors offer significant advantages over traditional batch processing for such reactions. researchgate.net

Key advantages include:

Enhanced Safety: The small reactor volume at any given time minimizes the risk associated with handling pyrophoric reagents like n-butyllithium. ucc.ie

Superior Heat Transfer: The high surface-area-to-volume ratio of microreactors allows for efficient heat dissipation, enabling precise temperature control and preventing runaway reactions. researchgate.netnih.gov

Increased Efficiency and Scalability: Continuous flow systems can be operated for extended periods, allowing for the production of large quantities of material in a small footprint. The process is also highly reproducible. nih.gov

In a conceptual flow process for this synthesis, streams of 5-bromo-2-fluoropyridine and n-butyllithium would be mixed in a cooled microreactor to rapidly generate the lithiated intermediate. This stream would then merge with a stream of acetone in a second reactor to form the product, followed by an in-line quench. Such a setup would allow for safe, efficient, and scalable production of this compound. nih.govucc.ie

Elucidation of Reaction Mechanisms Involving this compound

The reaction mechanisms involving this compound are largely dictated by the reactivity of the tertiary alcohol and the fluoropyridine core. Acid-catalyzed reactions, for instance, typically proceed through carbocation intermediates. The protonation of the hydroxyl group creates a good leaving group (water), which departs to form a tertiary carbocation. The stability of this carbocation is influenced by the electronic nature of the attached pyridine ring.

In the case of nucleophilic aromatic substitution (SNAr), the fluorine atom on the electron-deficient pyridine ring serves as a leaving group. The reaction is initiated by the attack of a nucleophile on the carbon atom attached to the fluorine. This leads to the formation of a negatively charged intermediate, known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nature of the pyridine nitrogen. The subsequent loss of the fluoride (B91410) ion restores the aromaticity of the ring, yielding the substituted product. youtube.commasterorganicchemistry.com The rate of this reaction is enhanced by the presence of the electron-withdrawing fluorine atom, which makes the carbon it is attached to more electrophilic and thus more susceptible to nucleophilic attack. youtube.comyoutube.com

Derivatization Strategies for this compound

The presence of both a tertiary alcohol and a fluoropyridine moiety provides multiple handles for chemical derivatization, enabling the synthesis of a wide array of new chemical entities.

The tertiary alcohol of this compound can undergo dehydration to form the corresponding alkene, 2-fluoro-5-(prop-1-en-2-yl)pyridine. This elimination reaction is typically catalyzed by strong acids, such as sulfuric acid or phosphoric acid, and often requires heat. chemguide.co.uk The mechanism involves the initial protonation of the hydroxyl group, followed by the loss of a water molecule to generate a tertiary carbocation. A subsequent deprotonation from an adjacent carbon atom yields the alkene.

Table 1: Dehydration of this compound

| Reactant | Catalyst | Product |

| This compound | Concentrated Sulfuric Acid | 2-fluoro-5-(prop-1-en-2-yl)pyridine |

| This compound | Concentrated Phosphoric Acid | 2-fluoro-5-(prop-1-en-2-yl)pyridine |

This table is based on general principles of alcohol dehydration. chemguide.co.uk

Tertiary alcohols, such as this compound, are generally resistant to oxidation under standard conditions. libretexts.orgmsu.edu This is because the carbon atom bearing the hydroxyl group does not have a hydrogen atom that can be removed during the oxidation process. msu.edu While very strong oxidizing agents under harsh conditions might lead to the cleavage of carbon-carbon bonds, this is not a synthetically useful transformation for this particular compound.

The fluorine atom on the pyridine ring is susceptible to displacement by various nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. youtube.comnih.gov This reactivity is a cornerstone for introducing diverse functionalities onto the pyridine core. The electron-withdrawing nature of the pyridine nitrogen atom facilitates this reaction. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be used to displace the fluoride.

Table 2: Illustrative Nucleophilic Aromatic Substitution Reactions

| Nucleophile | General Product Structure |

| Amine (R-NH₂) | 2-(6-(amino)pyridin-3-yl)propan-2-ol |

| Alkoxide (R-O⁻) | 2-(6-(alkoxy)pyridin-3-yl)propan-2-ol |

| Thiolate (R-S⁻) | 2-(6-(alkylthio)pyridin-3-yl)propan-2-ol |

This table illustrates the general outcome of SNAr reactions on the fluoropyridine ring.

The nitrogen atom in the pyridine ring possesses a lone pair of electrons and can be functionalized through various reactions. rsc.orgrsc.org For instance, it can be alkylated using alkyl halides to form pyridinium (B92312) salts. Another common transformation is N-oxidation, typically achieved using a peroxy acid, which can alter the electronic properties of the pyridine ring and influence its reactivity in subsequent reactions.

Catalytic Transformations of this compound

Catalytic methods offer efficient and selective routes to modify this compound and its derivatives. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. While the C-F bond is generally robust, specialized catalytic systems can enable its participation in such coupling reactions.

The alkene product from dehydration, 2-fluoro-5-(prop-1-en-2-yl)pyridine, is also a versatile substrate for various catalytic transformations. For example, it can undergo catalytic hydrogenation to saturate the double bond or participate in catalytic hydroformylation to introduce an aldehyde group. These catalytic methods significantly expand the synthetic utility of the parent alcohol.

Medicinal Chemistry and Biological Activity of 2 6 Fluoropyridin 3 Yl Propan 2 Ol and Its Analogs

Role of 2-(6-Fluoropyridin-3-yl)propan-2-ol as a Key Intermediate in Drug Discovery

This compound serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications. openpr.com Its structure, featuring a fluorinated pyridine (B92270) ring and a tertiary alcohol, provides a versatile platform for chemical modifications. bldpharm.com The fluorine atom, for instance, can enhance metabolic stability and binding affinity of the final compound. mdpi.com This strategic placement of functional groups allows for its use in various coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig reactions, to introduce diverse aryl and heteroaryl moieties. This adaptability makes it an important intermediate in the generation of extensive chemical libraries for high-throughput screening in drug discovery programs. beilstein-journals.org

Exploration of Biological Targets and Pathways Modulated by this compound Derivatives

Derivatives of this compound have been shown to modulate the activity of several key biological targets and signaling pathways implicated in various diseases.

Inhibition of MAP Kinase Signaling Pathways by this compound Related Compounds

The Mitogen-Activated Protein (MAP) kinase signaling cascades are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. nih.gov Dysregulation of these pathways is a hallmark of many cancers and inflammatory disorders. nih.gov Several inhibitors targeting components of the MAP kinase pathway, such as MEK1/2 and p38 MAP kinase, have been developed. nih.govspringernature.com Fluoropyridine-containing compounds have been identified as potent inhibitors of p38 MAP kinase. nih.govijmphs.com For example, 2,6-diamino-3,5-difluoropyridinyl substituted pyridinylimidazoles have shown significant inhibitory activity against p38α, leading to efficacy in animal models of arthritis. nih.gov This highlights the potential for derivatives of this compound to be developed as inhibitors of MAP kinase signaling.

RAF-Kinase Inhibition by Derivatives Containing the this compound Moiety

RAF kinases are key components of the MAP kinase signaling pathway, acting upstream of MEK. The discovery of RAF inhibitors like Sorafenib has been a significant advancement in cancer therapy. nih.gov While direct evidence for RAF-kinase inhibition by derivatives of this compound is still emerging, the structural similarities of this scaffold to known kinase inhibitors suggest its potential in this area. The pyridine ring is a common feature in many kinase inhibitors, and the fluorine substitution can enhance binding to the ATP-binding pocket of the kinase. mdpi.com

Dihydroorotate Dehydrogenase (DHODH) Inhibition by Fluoropyridine Derivatives

Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for DNA and RNA synthesis. nih.govscbt.com Inhibition of DHODH can lead to pyrimidine starvation and has shown therapeutic potential in cancer and autoimmune diseases. nih.govnih.gov Several DHODH inhibitors, such as Brequinar and Leflunomide, have been investigated in clinical trials. scbt.comnih.gov Notably, a potent DHODH inhibitor, Meds433, has demonstrated the ability to suppress the growth of chronic myeloid leukemia (CML) cells. nih.gov The chemical space of DHODH inhibitors is diverse, and fluoropyridine-containing molecules represent a promising class of compounds for targeting this enzyme. nih.govresearchgate.net

Other Enzyme Inhibition Studies of this compound Derivatives

The versatile structure of this compound derivatives allows for their investigation as inhibitors of a wide range of other enzymes. For instance, derivatives of the structurally related 2-(6-bromopyridin-3-yl)propan-2-ol (B3034125) have been explored for their antifungal activity through the inhibition of lanosterol (B1674476) 14α-demethylase. The core pyridine structure is also found in inhibitors of various other kinases and enzymes, suggesting that libraries based on the this compound scaffold could yield inhibitors for a multitude of enzymatic targets. mdpi.com

Anti-proliferative and Cytotoxic Activities of this compound Derivatives in Disease Models (e.g., Cancer)

Derivatives incorporating the fluoropyridine moiety have demonstrated significant anti-proliferative and cytotoxic effects against various cancer cell lines. mdpi.comnih.govnih.gov For example, certain N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives have shown cytotoxic activity against human cancer cell lines. mdpi.com Specifically, a derivative containing a 6-fluoropyridin-3-yl group exhibited notable activity. mdpi.com Similarly, spiro-pyridine derivatives have shown promising results against hepatocellular carcinoma (HepG-2) and colorectal carcinoma (Caco-2) cell lines. nih.gov

The cytotoxic potential of these compounds is often evaluated by determining their IC50 values, which represent the concentration required to inhibit 50% of cell growth.

Table 1: Cytotoxic Activity of Selected Pyridine Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Spiro-pyridine derivative 5 | HepG-2 | <10 | nih.gov |

| Spiro-pyridine derivative 7 | HepG-2 | <10 | nih.gov |

| Spiro-pyridine derivative 8 | HepG-2 | <10 | nih.gov |

| Spiro-pyridine derivative 5 | Caco-2 | 7.83 ± 0.50 | nih.gov |

| Spiro-pyridine derivative 7 | Caco-2 | 13.61 ± 1.20 | nih.gov |

| Spiro-pyridine derivative 8 | Caco-2 | 12.49 ± 1.10 | nih.gov |

| 2-oxo-3-phenylquinoxaline derivative 2a | HCT-116 | 28.85 ± 3.26 µg/mL | nih.gov |

These findings underscore the potential of this compound and its analogs as a valuable scaffold for the development of novel anti-cancer agents. Further research into the structure-activity relationships of these derivatives is warranted to optimize their potency and selectivity.

Antimicrobial and Antiviral Potential of this compound Derivatives

The core structure of this compound, featuring a fluorinated pyridine ring, is a key component in various compounds investigated for their biological activities. The introduction of a fluorine atom into a pyridine ring can significantly alter the compound's physicochemical properties, such as lipophilicity and metabolic stability, which in turn can enhance its pharmacological profile. Pyridine derivatives, in general, are known to possess a wide range of biological activities, including antimicrobial and antiviral properties. mdpi.comnih.gov

Research into derivatives of structurally similar compounds has revealed promising antibacterial activity. A notable example is the investigation of 3-(5-Fluoropyridin-3-yl)-2-oxazolidinone derivatives . These compounds, which share the fluoropyridine core, have been synthesized and evaluated for their efficacy against a panel of Gram-positive bacteria.

A study on novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives containing a pyrimidine substituted piperazine moiety demonstrated significant antibacterial activity. The minimum inhibitory concentrations (MICs) of these compounds were determined against several standard strains of Gram-positive bacteria. The results indicated that many of these derivatives exhibited moderate to potent antibacterial effects. For instance, after modifications to the core structure, several compounds showed improved antibacterial activity compared to the initial leads.

The following table summarizes the in vitro antibacterial activity of selected 3-(5-Fluoropyridin-3-yl)-2-oxazolidinone derivatives against various Gram-positive bacteria.

| Compound | R¹ | R² | R³ | S. aureus ATCC29213 (MIC, μg/mL) | S. epidermidis ATCC12228 (MIC, μg/mL) | B. subtilis ATCC6633 (MIC, μg/mL) | B. cereus ATCC14579 (MIC, μg/mL) | M. luteus ATCC4698 (MIC, μg/mL) | E. faecalis ATCC29212 (MIC, μg/mL) |

| 7a | H | H | H | 2 | 2 | 4 | 2 | 1 | 4 |

| 7b | Cl | H | H | 1 | 2 | 2 | 1 | 1 | 2 |

| 7c | OCH₃ | H | H | 2 | 4 | 4 | 2 | 2 | 4 |

| 7d | CH₃ | H | H | 2 | 2 | 4 | 2 | 1 | 4 |

| 7e | H | Cl | H | 1 | 1 | 2 | 1 | 0.5 | 2 |

| 7f | H | OCH₃ | H | 2 | 2 | 4 | 2 | 1 | 4 |

| 7g | H | CH₃ | H | 2 | 2 | 4 | 2 | 1 | 4 |

| 7h | H | Cl | Cl | 1 | 1 | 1 | 0.5 | 0.5 | 1 |

| 7j | H | F | H | 0.5 | 1 | 1 | 0.5 | 0.25 | 1 |

| Linezolid | 1 | 1 | 0.5 | 1 | 0.5 | 1 |

These findings underscore the potential of the fluoropyridine scaffold in the development of new antibacterial agents. The data suggests that modifications to the peripheral groups attached to the core structure can significantly modulate the antibacterial potency.

The antiviral activity of pyridine derivatives has been a subject of considerable research. nih.gov The incorporation of fluorine into heterocyclic compounds is a well-established strategy in medicinal chemistry to enhance antiviral potency. nih.govmdpi.com Fluorinated nucleoside analogs, for example, have demonstrated significant activity against a range of viruses. nih.gov

While specific studies on the antiviral activity of this compound derivatives are limited, the broader class of fluorinated pyridine compounds has shown promise. For instance, various fluorinated heterocycles have been reported to exhibit potent antiviral activities, including against HIV-1 and other RNA viruses. nih.gov The antiviral mechanism of such compounds can vary, often involving the inhibition of key viral enzymes like reverse transcriptase or polymerase. nih.gov

One study on pyridine C-nucleoside analogues of Favipiravir (T-705), a broad-spectrum antiviral agent, highlighted a compound that potently inhibited influenza virus replication. researchgate.net Although structurally different from this compound, this research illustrates the potential of the pyridine scaffold in generating effective antiviral agents.

Further research is warranted to specifically explore the antiviral spectrum of derivatives of this compound. The synthesis and screening of a library of such compounds against a panel of viruses could unveil novel antiviral leads.

Structure Activity Relationship Sar Studies of 2 6 Fluoropyridin 3 Yl Propan 2 Ol Derivatives

Impact of Substitutions on the Pyridine (B92270) Ring of 2-(6-Fluoropyridin-3-yl)propan-2-ol on Biological Activity

There is a lack of specific data in the public domain detailing how substitutions on the pyridine ring of this compound influence its biological activity. In general, for pyridine-containing compounds, the position, size, and electronic nature of substituents can dramatically affect their biological profile. For instance, introducing electron-donating or electron-withdrawing groups can modulate the pKa of the pyridine nitrogen, influencing its ability to form ionic bonds or hydrogen bonds with a biological target. ijnrd.org Steric bulk can also play a critical role, either by providing a better fit into a binding pocket or by sterically hindering interactions. Without experimental data for a series of analogs of this compound, it is not possible to construct a meaningful data table or provide detailed research findings on this specific topic.

Role of the Propan-2-ol Side Chain in Modulating Activity and Selectivity

The propan-2-ol side chain is a key structural feature of this compound, possessing a tertiary alcohol that can act as a hydrogen bond donor and acceptor. Modifications to this side chain would be expected to significantly impact biological activity and selectivity. For example, altering the length of the alkyl chain, replacing the hydroxyl group with other functional groups (e.g., an amine or a thiol), or introducing chirality could profoundly affect how the molecule interacts with its biological target. The propan-2-ol moiety itself has known antibacterial properties, although its primary mechanism is through non-specific protein denaturation. atamanchemicals.com However, in the context of a larger molecule, its role is more likely to be involved in specific binding interactions. No specific studies on the modification of the propan-2-ol side chain of this compound and its effect on activity and selectivity are currently available.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. uran.uanih.gov These models can then be used to predict the activity of new, unsynthesized compounds. The development of a robust QSAR model requires a dataset of compounds with well-defined structural variations and corresponding biological activity data. semanticscholar.orgnih.gov As there is no publicly available data on a series of biologically evaluated this compound derivatives, it is not possible to develop or discuss any QSAR models for this specific chemical class.

Mechanistic Investigations of 2 6 Fluoropyridin 3 Yl Propan 2 Ol Biological Action

Molecular Docking and Binding Site Analysis for 2-(6-Fluoropyridin-3-yl)propan-2-ol Derivatives

Molecular docking simulations are instrumental in predicting the binding affinities and interaction patterns of small molecules with their protein targets. For derivatives of this compound, these computational studies are often directed towards protein kinases, a class of enzymes frequently implicated in proliferative diseases.

Research findings from molecular docking studies on analogous pyridine-based kinase inhibitors reveal common binding motifs. The pyridine (B92270) ring often acts as a hinge-binder, forming critical hydrogen bonds with the backbone residues of the kinase hinge region. mdpi.commdpi.comresearchgate.net The fluorine atom at the 6-position of the pyridine ring can significantly influence the electronic properties of the scaffold, potentially enhancing binding affinity through favorable electrostatic interactions or by displacing water molecules from the binding site. nih.govacs.org

In a representative docking study, a hypothetical derivative, 'Compound X', featuring the this compound core, was docked into the ATP-binding site of Cyclin-Dependent Kinase 2 (CDK2). The simulation predicted a strong binding affinity, with the pyridine nitrogen forming a hydrogen bond with the backbone NH of a key hinge residue, and the fluorine atom engaging in a favorable interaction with a nearby hydrophobic pocket. The propan-2-ol moiety was predicted to form a hydrogen bond with a conserved catalytic residue. Such studies provide a rational basis for the design of more potent and selective inhibitors. mdpi.commdpi.com

Table 1: Predicted Binding Interactions of a Hypothetical this compound Derivative with CDK2

| Interacting Residue (CDK2) | Type of Interaction | Distance (Å) |

| Leu83 (Hinge) | Hydrogen Bond (Pyridine N...HN-Leu) | 2.9 |

| Asp86 (Catalytic Loop) | Hydrogen Bond (Hydroxyl O...H-Asp) | 3.1 |

| Ile10 (Hydrophobic Pocket) | Hydrophobic Interaction | 3.8 |

| Phe80 (Gatekeeper) | π-π Stacking | 4.2 |

Computational solvent mapping is another technique used to identify "hot spots" within a protein's binding site that are crucial for ligand binding. nih.govacpharis.comspringernature.com By analyzing the binding of various small molecular probes, this method can guide the optimization of lead compounds by highlighting regions where modifications are likely to improve binding affinity. nih.gov For derivatives of this compound, this could involve identifying pockets where additional functional groups can be introduced to maximize interactions with the target protein.

Cellular Uptake and Intracellular Localization Studies of this compound Derivatives

The ability of a drug to cross the cell membrane and reach its intracellular target is a critical determinant of its efficacy. Studies on the cellular uptake of small molecule inhibitors, including those with pyridine scaffolds, suggest that both passive diffusion and transporter-mediated uptake can be involved. nih.govscitechdaily.com The physicochemical properties of the compound, such as its lipophilicity, size, and hydrogen bonding capacity, play a significant role in this process. The presence of a fluorine atom can increase membrane permeability. nih.gov

To investigate the cellular uptake of this compound derivatives, researchers often employ fluorescently-labeled analogs. researchgate.netresearchgate.net These probes allow for the visualization of the compound's accumulation and distribution within living cells using techniques like fluorescence microscopy. For instance, a derivative of this compound could be conjugated with a fluorophore to track its entry into cancer cells. Such studies might reveal whether the compound accumulates in specific organelles, such as the mitochondria, which can have implications for its mechanism of action. nih.gov

Table 2: Cellular Uptake and Localization of a Fluorescently-Labeled this compound Analog in Cancer Cells

| Cell Line | Incubation Time (hours) | Mean Fluorescence Intensity (Arbitrary Units) | Predominant Localization |

| MCF-7 (Breast Cancer) | 1 | 150.5 | Cytoplasm |

| MCF-7 (Breast Cancer) | 4 | 480.2 | Cytoplasm and Nucleus |

| A549 (Lung Cancer) | 1 | 125.8 | Cytoplasm |

| A549 (Lung Cancer) | 4 | 410.7 | Cytoplasm and Nucleus |

The data in the table above is hypothetical and for illustrative purposes. It demonstrates how the uptake and distribution of a compound can be quantified over time in different cell lines. The observed pattern of initial cytoplasmic accumulation followed by nuclear entry is common for many small molecule kinase inhibitors that target proteins in both compartments.

Target Engagement Assays for this compound Related Compounds

Confirming that a compound binds to its intended target within the complex environment of a living cell is a critical step in drug development. Target engagement assays provide this crucial information. acs.orgnih.govolink.com The Cellular Thermal Shift Assay (CETSA) is a widely used method that relies on the principle that a protein's thermal stability changes upon ligand binding. nih.govyoutube.comcetsa.org

In a hypothetical CETSA experiment, cells are treated with a derivative of this compound, heated to various temperatures, and the amount of soluble target protein is quantified. A shift in the melting curve of the target protein in the presence of the compound indicates direct binding. This technique is invaluable for validating the primary target of a new compound and for establishing a structure-activity relationship for target binding in a cellular context.

Table 3: Hypothetical CETSA Results for a this compound Derivative against a Putative Kinase Target

| Compound Concentration | Temperature (°C) | % Soluble Target Protein (Normalized) |

| Vehicle (DMSO) | 45 | 100 |

| Vehicle (DMSO) | 50 | 85 |

| Vehicle (DMSO) | 55 | 50 |

| Vehicle (DMSO) | 60 | 20 |

| 1 µM Derivative | 55 | 75 |

| 1 µM Derivative | 60 | 45 |

| 10 µM Derivative | 55 | 90 |

| 10 µM Derivative | 60 | 70 |

The illustrative data in Table 3 shows that the presence of the derivative increases the thermal stability of the target protein in a concentration-dependent manner, confirming target engagement. Other target engagement assays, such as those based on fluorescence resonance energy transfer (FRET) or bioluminescence resonance energy transfer (BRET), can also be employed to provide quantitative data on compound binding in living cells.

Investigation of Downstream Signaling Pathways Altered by this compound Derivatives

Once a compound is shown to engage its target, the next step is to investigate its effects on downstream signaling pathways. For kinase inhibitors, this typically involves assessing the phosphorylation status of the target's substrates and other downstream effectors. nih.govnih.gov Common pathways that are often dysregulated in cancer and are targets for pyridine-based inhibitors include the RAS/RAF/MEK/ERK (MAPK) and the PI3K/Akt/mTOR pathways. nih.govnih.govmdpi.com

The effect of a this compound derivative on these pathways can be assessed using techniques like Western blotting or phospho-specific ELISAs. For example, if the compound inhibits a kinase in the MAPK pathway, a decrease in the phosphorylation of downstream proteins like ERK would be expected.

Table 4: Effect of a this compound Derivative on the Phosphorylation of Downstream Signaling Proteins

| Treatment | p-ERK / Total ERK (Ratio) | p-Akt / Total Akt (Ratio) |

| Vehicle Control | 1.00 | 1.00 |

| Derivative (1 µM) | 0.45 | 0.95 |

| Derivative (10 µM) | 0.15 | 0.90 |

The hypothetical data in Table 4 suggests that the derivative selectively inhibits the MAPK pathway, as evidenced by a dose-dependent decrease in ERK phosphorylation, with minimal impact on the PI3K/Akt pathway. Such studies are crucial for elucidating the compound's mechanism of action and for identifying potential biomarkers of response.

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 6 Fluoropyridin 3 Yl Propan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 2-(6-Fluoropyridin-3-yl)propan-2-ol and Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectroscopy

Proton (¹H) NMR spectroscopy of this compound reveals distinct signals corresponding to the different chemical environments of the hydrogen atoms. docbrown.info The two methyl groups (CH₃) of the propan-2-ol moiety are equivalent and thus produce a single, integrated signal. The proton of the hydroxyl group (-OH) and the protons on the pyridine (B92270) ring also exhibit characteristic chemical shifts.

Carbon-13 (¹³C) NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. docbrown.info The spectrum of this compound is expected to show distinct peaks for the two equivalent methyl carbons, the tertiary carbon bearing the hydroxyl group, and the five carbons of the fluoropyridine ring. docbrown.infoyoutube.com The chemical shifts of the ring carbons are influenced by the electronegative fluorine atom and the nitrogen atom. youtube.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ | ~1.5 | ~31 |

| C(CH₃)₂OH | - | ~70 |

| OH | Variable | - |

| Pyridine-H2 | ~8.2 | ~163 (C-F) |

| Pyridine-H4 | ~7.8 | ~140 |

| Pyridine-H5 | ~7.3 | ~122 |

| Pyridine-C2 | - | ~163 |

| Pyridine-C3 | - | ~138 |

| Pyridine-C4 | - | ~140 |

| Pyridine-C5 | - | ~122 |

| Pyridine-C6 | - | ~108 |

Note: Predicted values are based on analogous structures and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and other experimental conditions.

Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorinated Pyridines

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for characterizing fluorinated compounds like this compound. spectrabase.com The ¹⁹F NMR spectrum provides information about the chemical environment of the fluorine atom, and its coupling with neighboring protons (¹H) and carbons (¹³C) can further confirm the substitution pattern on the pyridine ring. The chemical shift of the fluorine atom is a key identifier for this class of compounds.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are instrumental in unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, COSY would show correlations between the protons on the pyridine ring, helping to assign their specific positions. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. sdsu.eduuvic.ca It allows for the direct assignment of each proton signal to its attached carbon atom, for instance, linking the methyl proton signal to the methyl carbon signal. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. youtube.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connection between the propan-2-ol substituent and the pyridine ring. youtube.com For example, correlations would be expected between the methyl protons and the tertiary carbon of the propan-2-ol group, as well as the C3 carbon of the pyridine ring.

Mass Spectrometry (MS) for Purity and Molecular Weight Determination of this compound and Metabolites

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and purity of this compound. It works by ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions. High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular formula.

The mass spectrum of this compound would show a molecular ion peak [M]⁺ corresponding to its molecular weight. Fragmentation patterns observed in the mass spectrum can provide further structural information. For instance, a common fragmentation would be the loss of a water molecule from the alcohol, or the loss of a methyl group.

In metabolic studies, MS is crucial for identifying metabolites of this compound. nih.gov By comparing the mass spectra of the parent compound with those found in biological samples after administration, it is possible to identify modifications such as hydroxylation, glucuronidation, or other phase I and phase II metabolic transformations.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | Description | Expected m/z |

| [M+H]⁺ | Protonated molecular ion | 156.0819 |

| [M]⁺ | Molecular ion | 155.0741 |

| [M-CH₃]⁺ | Loss of a methyl group | 140.0506 |

| [M-H₂O]⁺ | Loss of water | 137.0635 |

Note: Expected m/z values are calculated based on the exact mass of the most abundant isotopes.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis of this compound

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. C-H stretching vibrations of the methyl groups would appear around 2850-3000 cm⁻¹. The C-F stretch of the fluoropyridine ring would be observed in the fingerprint region, typically between 1000 and 1400 cm⁻¹. Vibrations associated with the pyridine ring (C=C and C=N stretching) would also be present in the 1400-1600 cm⁻¹ region. thermofisher.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.net It is particularly sensitive to non-polar bonds and can be useful for observing the vibrations of the pyridine ring and the carbon skeleton.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H | Stretching | 3200-3600 (broad) |

| C-H (sp³) | Stretching | 2850-3000 |

| C=N (Pyridine) | Stretching | ~1580-1610 |

| C=C (Pyridine) | Stretching | ~1450-1580 |

| C-F | Stretching | ~1200-1300 |

| C-O | Stretching | ~1100-1200 |

X-ray Crystallography for Solid-State Structure Determination of this compound and Co-crystals

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis can provide precise bond lengths, bond angles, and torsional angles. This technique can also reveal information about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the nitrogen atom of the pyridine ring, which dictate the packing of the molecules in the crystal lattice.

Furthermore, X-ray crystallography can be used to characterize co-crystals of this compound with other molecules. This is relevant in pharmaceutical sciences for modifying the physicochemical properties of a compound. The analysis would reveal the specific interactions between the compound and the co-former molecule in the solid state.

Computational Chemistry and Modeling Studies of 2 6 Fluoropyridin 3 Yl Propan 2 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction of 2-(6-Fluoropyridin-3-yl)propan-2-ol

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. For this compound, these calculations can reveal critical information about its molecular geometry, charge distribution, and frontier molecular orbitals.

Calculations are typically performed using a basis set such as 6-311+G(d,p) to achieve a good balance between accuracy and computational cost. researchgate.net The optimized geometry provides the most stable three-dimensional arrangement of the atoms, from which various electronic properties can be derived.

Table 1: Calculated Electronic Properties of this compound

| Property | Value | Significance |

| HOMO Energy | -6.8 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Represents the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.6 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 2.5 D | Reflects the overall polarity of the molecule, influencing its solubility and interactions. |

| Mulliken Atomic Charges | See Figure 1 | Reveals the partial charges on each atom, identifying potential sites for electrophilic and nucleophilic attack. |

Note: The data in this table is hypothetical and serves as an illustrative example of the outputs from quantum chemical calculations.

The analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. The HOMO is localized on the pyridine (B92270) ring, suggesting this is the region most susceptible to electrophilic attack. Conversely, the LUMO is distributed across the fluoro-substituted part of the pyridine ring, indicating the likely site for nucleophilic attack. The energy gap between HOMO and LUMO is a key indicator of molecular stability.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Interactions

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. These simulations can reveal the preferred conformations of the molecule in different environments and are crucial for understanding how it might interact with biological targets such as proteins.

A typical MD simulation would involve placing the molecule in a solvent box (e.g., water) and calculating the forces between atoms over a series of time steps. The resulting trajectory provides a detailed view of the molecule's flexibility and conformational landscape. For this compound, a key aspect to investigate would be the rotational barrier of the propan-2-ol group relative to the pyridine ring.

When a potential protein target is identified, MD simulations can be used to model the ligand-protein interactions. This involves docking the molecule into the active site of the protein and then running an MD simulation to assess the stability of the complex. The binding free energy can be calculated from these simulations, providing a quantitative measure of the ligand's affinity for the protein. This information is invaluable for predicting the potential efficacy of the compound as a drug.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction for this compound Derivatives

The success of a drug candidate is highly dependent on its pharmacokinetic properties, collectively known as ADMET. In silico tools can predict these properties for derivatives of this compound, allowing for the early identification of compounds with favorable drug-like characteristics. nih.gov Various online servers and software packages are available for these predictions. nih.gov

Table 2: Predicted ADMET Properties for a Hypothetical Derivative of this compound

| ADMET Parameter | Predicted Value | Implication for Drug Development |

| Human Intestinal Absorption | High | Good oral bioavailability is likely. |

| Blood-Brain Barrier Penetration | Moderate | May have central nervous system activity. |

| CYP450 2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions. |

| Renal Clearance | High | Suggests efficient excretion from the body. |

| Ames Mutagenicity | Negative | Low potential for being carcinogenic. |

Note: The data presented in this table is for illustrative purposes and represents the type of output generated by ADMET prediction tools.

These predictions are based on the structural features of the molecule and are compared against large datasets of known compounds. By systematically modifying the structure of this compound and evaluating the ADMET properties of the resulting derivatives, researchers can prioritize the synthesis of compounds with the highest probability of success in clinical trials.

De Novo Design and Virtual Screening of this compound Analogs

Building upon the foundational knowledge of this compound, computational techniques can be employed to design novel analogs with improved properties. De novo design algorithms can generate new molecular structures from scratch that fit within the constraints of a target binding site. These methods can suggest innovative modifications to the parent scaffold that may lead to enhanced activity or selectivity.

Virtual screening is another powerful technique used to identify promising drug candidates from large chemical libraries. In this approach, a library of compounds is computationally docked into the active site of a target protein. The compounds are then ranked based on their predicted binding affinity. This allows for the rapid and cost-effective screening of millions of potential drugs. Analogs of this compound could be included in such libraries to assess their potential against a wide range of biological targets. The most promising hits from virtual screening can then be selected for experimental validation.

Exploring New Frontiers: Potential Applications of this compound Beyond Pharmaceuticals

The chemical compound this compound, a fluorinated pyridine derivative, is primarily recognized for its role as a crucial intermediate in medicinal chemistry. However, its unique structural features—a fluorine-substituted pyridine ring coupled with a tertiary alcohol—suggest a broader range of potential applications in various scientific and industrial fields. This article explores the prospective uses of this compound beyond its established role, focusing on its potential in agrochemicals, material science, catalysis, and the development of advanced chemical tools.

Potential Applications of 2 6 Fluoropyridin 3 Yl Propan 2 Ol Beyond Medicinal Chemistry

While direct applications of 2-(6-Fluoropyridin-3-yl)propan-2-ol in these areas are not yet widely documented, its structural motifs are found in molecules utilized across diverse fields. The following sections extrapolate from existing research on related compounds to build a case for its potential utility.

The pyridine (B92270) ring is a fundamental scaffold in a significant number of commercial agrochemicals, including fungicides, herbicides, and insecticides. nih.gov The discovery of new agrochemicals often relies on the derivatization of such key heterocyclic intermediates. nih.gov Pyridine-based compounds are integral to the development of effective crop protection solutions. nih.govopenpr.com

Pesticide products are rarely composed of the pure active ingredient; they are typically formulated with adjuvants and co-formulants to improve handling, storage, and application. acs.org These formulations can be water-miscible, such as emulsifiable concentrates (EC), suspension concentrates (SC), or water-dispersible granules (WG), or non-aqueous, like granules (GR) and dusts (DP). acs.orgacs.org An intermediate like this compound could be used to synthesize active ingredients suitable for various formulation types, as detailed in the table below.

Table 1: Common Pesticide Formulation Types

| Formulation Type | Code | Description |

| Emulsifiable Concentrate | EC | A liquid formulation containing the active ingredient, a solvent, and an emulsifier to allow mixing with water. nih.gov |

| Suspension Concentrate | SC | A stable suspension of solid active ingredient particles in a liquid, usually water. acs.org |

| Water-Dispersible Granule | WG | A granular formulation that disperses into fine particles when mixed with water. nih.gov |

| Wettable Powder | WP | A dry powder formulation that forms a suspension when mixed with water. acs.org |

| Soluble Concentrate | SL | A liquid formulation where the active ingredient dissolves completely in water. acs.org |

Polymers containing pyridine units in their structure have attracted considerable interest due to their unique thermal, chemical, and electronic properties. acs.orgresearchgate.net The incorporation of pyridine rings into polymer backbones or as side chains can enhance thermal stability and introduce functionalities for applications such as high-temperature polymer electrolyte membrane fuel cells and polymer solar cells. benicewiczgroup.comrsc.orgrsc.org

The this compound molecule possesses two key features for polymer science: a polymerizable functional group (the alcohol) and a functional heterocyclic ring (fluoropyridine). The tertiary alcohol can potentially participate in polymerization reactions, for instance, to form polyethers or be converted into other polymerizable groups like acrylates. This would allow for the integration of the fluoropyridine moiety directly into a polymer chain.

The synthesis of polymers from polyvinyl ketones has been shown to create materials with pyridine units, demonstrating the versatility of forming such polymers. acs.orgacs.org Similarly, pyridine-grafted copolymers have been developed for their fluorescent and antimicrobial properties. mdpi.com While no studies have specifically reported the use of this compound as a monomer, its structure is analogous to other functional monomers used to create specialty polymers. benicewiczgroup.com The presence of the fluorine atom could impart desirable properties such as hydrophobicity, chemical resistance, and specific electronic characteristics to the resulting polymer. academie-sciences.fr

Table 2: Examples of Pyridine-Containing Polymers and Their Applications

| Polymer Type | Pyridine Function | Potential Application | Reference |

| Polybenzimidazoles (PBIs) | Incorporated into the main chain via pyridine dicarboxylic acids. | High-temperature fuel cell membranes. | benicewiczgroup.com |

| Polyfluorene Derivatives | Incorporated into side chains. | Cathode interface layers in polymer solar cells. | rsc.orgrsc.orgacs.org |

| Poly(p-pyridinium phenylene ethynylene)s | Alternating units in the main chain. | pH-responsive fluorescent chemical sensors. | nih.gov |

| Polyurethane-urea | Used as a chain extender (diaminopyridine). | Dielectric materials. | researchgate.net |

Pyridinyl alcohols represent a significant class of ligands in homogeneous catalysis due to their ability to coordinate with transition metals through both the pyridyl nitrogen and the alcohol oxygen. mdpi.comnih.govnih.gov This chelation can create stable and stereochemically defined metal complexes that are active catalysts for a variety of asymmetric reactions. acs.orgmdpi.com The electronic and steric properties of the pyridinyl alcohol ligand can be fine-tuned to optimize the catalytic activity and selectivity of the metal center. mdpi.comacs.org For example, ruthenium complexes with pyridine-based pincer ligands have been shown to be effective catalysts for the environmentally benign dehydrogenation of alcohols. elsevierpure.com

Given its structure as a tertiary pyridinyl alcohol, this compound is a clear candidate for use as a ligand in transition metal catalysis. The fluorine atom would exert a strong electron-withdrawing effect, modifying the electronic properties of the pyridine ring and, consequently, the catalytic behavior of the corresponding metal complex.

Furthermore, pyridine itself and its simple derivatives are known to function as organocatalysts, for example, in acylation reactions and the reductive ozonolysis of alkenes. nih.govchemtube3d.com Recent research has also explored the functionalization of pyridines via pyridinyl radicals in photochemical organocatalysis, expanding the scope of their reactivity. nih.govacs.org The specific scaffold of this compound could potentially be harnessed in the development of new organocatalytic systems.

Table 3: Catalytic Reactions Involving Pyridine-Based Compounds

| Catalysis Type | Role of Pyridine Compound | Example Reaction |

| Homogeneous Catalysis | Bidentate ligand for transition metals (e.g., Ru, Ir). mdpi.comacs.org | Asymmetric transfer hydrogenation, olefin metathesis. mdpi.com |

| Organocatalysis | Nucleophilic catalyst. | Acylation of alcohols with acid chlorides. chemtube3d.com |

| Organocatalysis | Base in condensation reactions. | Knoevenagel condensation. wikipedia.org |

| Photoredox Catalysis | Formation of pyridinyl radicals for C-C bond formation. | Functionalization of pyridines with allylic C-H bonds. nih.govacs.org |

| Bifunctional Catalysis | Acidic sites in ionic metal-organic frameworks (MOFs). | CO2 fixation into cyclic carbonates. nih.gov |

Fluorescent chemical probes are indispensable tools for visualizing and quantifying biological and chemical species. youtube.com The design of these probes often involves a molecular scaffold to which a fluorophore (a light-emitting group) and a recognition unit (a group that selectively interacts with the target analyte) are attached. dtic.mil Pyridine-based structures are frequently employed as scaffolds in the development of such sensors. nih.govmdpi.com For instance, conjugated polymers containing pyridine rings have been synthesized to act as pH-responsive fluorescent sensors. nih.gov

The this compound scaffold is a promising platform for the development of novel chemical probes. Its structure could be modified to incorporate a fluorophore, while the fluoropyridine unit itself could participate in analyte recognition or modulate the photophysical properties of the probe. The tertiary alcohol provides a convenient handle for chemical conjugation. Novel fluorescent probes based on CF₃-substituted pyridines have recently been developed for bioimaging, demonstrating the utility of fluorinated pyridine cores in this area. nih.gov Stilbene-derived rotor fluorophores have also been designed with pyridine as an electron-withdrawing group for protein imaging. acs.org The inherent properties of the fluoropyridine ring in this compound could be exploited to create sensors for specific ions or molecules, potentially leading to new analytical tools for environmental monitoring or industrial process control.

Future Directions and Research Perspectives for 2 6 Fluoropyridin 3 Yl Propan 2 Ol

Emerging Synthetic Methodologies for Fluoropyridine Scaffolds

The synthesis of fluoropyridine derivatives, including 2-(6-Fluoropyridin-3-yl)propan-2-ol, is continually evolving. Traditional methods often rely on the use of pre-fluorinated building blocks, which can limit structural diversity. However, recent advancements are focused on late-stage functionalization (LSF), a strategy that introduces fluorine or other functional groups into a complex molecule at a later step in the synthetic sequence. This approach offers greater flexibility and efficiency in generating molecular analogs for structure-activity relationship (SAR) studies. acs.orgnih.gov

A particularly promising LSF technique is the direct C-H fluorination of pyridine (B92270) rings. nih.gov Methods using reagents like silver(II) fluoride (B91410) (AgF₂) have demonstrated high site-selectivity for the C-H bond adjacent to the nitrogen atom in pyridines and diazines. nih.govresearchgate.net This reaction proceeds under mild, ambient temperature conditions, making it compatible with a wide range of functional groups and suitable for complex, medicinally relevant molecules. nih.gov

Once the fluorine atom is installed, as in the 6-position of the pyridine ring, it can serve as a versatile handle for further diversification. The C-F bond in 2-fluoropyridines is highly activated towards nucleophilic aromatic substitution (SNAr). acs.orgnih.gov This reactivity is significantly greater than that of corresponding chloro- or bromopyridines, allowing for substitutions to occur under much milder conditions. acs.org This opens the door to introducing a wide array of nucleophiles (containing oxygen, nitrogen, sulfur, or carbon) to create a diverse library of derivatives from a common fluorinated intermediate. nih.govberkeley.edu

| Methodology | Description | Key Advantages | Relevant Reagents/Conditions |

| Late-Stage C-H Fluorination | Direct conversion of a C-H bond on the pyridine ring to a C-F bond. | Access to novel fluorinated analogs from advanced intermediates; high regioselectivity. nih.govnih.gov | Silver(II) Fluoride (AgF₂), ambient temperature. nih.gov |

| Nucleophilic Aromatic Substitution (SNAr) | Displacement of the fluoride atom by a nucleophile. | High reactivity of fluoropyridines allows for mild reaction conditions and broad substrate scope. acs.orgnih.gov | Various N, O, S, and C-based nucleophiles. nih.gov |

| Cross-Coupling Reactions | Palladium-catalyzed reactions to form C-C, C-N, or C-O bonds. | Versatile for building molecular complexity. | Palladium catalysts (e.g., BrettPhos precatalyst for amination). nih.gov |

These emerging methods provide powerful tools for efficiently creating libraries of this compound derivatives, accelerating the discovery of new compounds with optimized properties.

Exploration of Novel Biological Targets for this compound Derivatives

The this compound scaffold is a promising starting point for the development of new therapeutic agents. The fluorine atom can enhance metabolic stability, binding affinity, and cell permeability, while the tertiary alcohol can participate in crucial hydrogen bonding interactions with biological targets. Research into related pyridine and fluoropyridine structures has revealed a wide range of biological activities, suggesting numerous potential avenues for derivatives of this compound.

Anticancer Activity: Pyridine-based scaffolds are prevalent in anticancer drug candidates. mdpi.commdpi.com Many function as kinase inhibitors, which modulate signaling pathways critical for cancer cell growth and survival. nih.govresearchgate.net For instance, fluoropyridine derivatives have been investigated as inhibitors of the Factor VIIa/Tissue Factor (FVIIa/TF) complex, which is involved in thrombosis but also has implications in cancer progression. nih.gov Other pyridine analogs have shown potent inhibition of human tissue nonspecific alkaline phosphatase (h-TNAP), an enzyme overexpressed in certain cancers. mdpi.com Derivatives of this compound could be designed and screened for activity against these and other oncology-relevant targets like VEGFR-2 and HER-2. mdpi.com

Antimicrobial and Antiviral Activity: The search for new agents to combat infectious diseases is a global health priority. Pyrrolopyridine derivatives have demonstrated activity against HIV-1 integrase, a key enzyme for viral replication. mdpi.com Furthermore, various pyridine derivatives have been synthesized and evaluated as antibacterial agents, showing efficacy against Gram-positive bacteria, including resistant strains. nih.gov The unique electronic properties of the fluoropyridine ring in this compound could be leveraged to develop novel antibiotics or antivirals.

Other Therapeutic Areas: The versatility of the pyridine scaffold extends to many other disease areas. For example, polypharmacology, the concept of a single drug hitting multiple targets, is a growing area of interest for complex conditions like central nervous system (CNS) diseases. nih.gov The structural features of this compound make it an attractive starting point for developing multi-target ligands.

| Potential Therapeutic Area | Specific Biological Target Class/Example | Rationale based on Related Scaffolds |

| Oncology | Kinase Inhibitors (e.g., VEGFR-2, HER-2), h-TNAP | Pyridine and fluoropyridine cores are common in anticancer agents. mdpi.commdpi.com |

| Infectious Diseases | HIV-1 Integrase, Bacterial Enzymes | Pyrrolopyridine and oxazolidinone-pyridine hybrids show antiviral and antibacterial activity. mdpi.comnih.gov |

| Thrombosis | Factor VIIa/Tissue Factor (FVIIa/TF) Complex | Fluoropyridine-based inhibitors of this complex have been developed. nih.gov |

| Inflammatory Diseases | iNOS (inducible Nitric Oxide Synthase) | Fluorinated indazole derivatives have shown potent iNOS inhibition. rsc.org |

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. nih.gov These technologies can significantly accelerate research involving this compound by processing vast datasets to predict properties, design novel molecules, and plan synthetic routes. researchgate.net

Computer-Aided Synthesis Planning (CASP): ML-driven retrosynthesis tools can analyze the structure of a desired this compound derivative and propose the most efficient synthetic pathways. researchgate.netnih.gov These programs learn from vast databases of chemical reactions to suggest disconnections and identify optimal starting materials, potentially reducing the time and cost of synthesis. arxiv.orgnih.gov This is particularly valuable for complex, multi-step syntheses of fluorinated compounds.

De Novo Molecular Design and Target Prediction: Generative AI models can design novel derivatives of this compound from scratch, optimized for specific properties. arxiv.org By learning the relationship between chemical structures and biological activities, these models can generate molecules with a high probability of binding to a desired target, such as a specific kinase. nih.govresearchgate.net AI platforms like CancerOmicsNet can integrate multi-omics data to predict the therapeutic effects of kinase inhibitors across various cancers, guiding the design of new drug candidates. nih.govresearchgate.net

Property Prediction and Optimization: AI algorithms can accurately predict key physicochemical properties of new derivatives, such as solubility, permeability, and metabolic stability, even before they are synthesized. nih.gov This allows researchers to prioritize the most promising candidates for synthesis and testing, improving the efficiency of the development pipeline.

| AI/ML Application | Function | Impact on Research |

| Synthesis Planning (CASP) | Predicts optimal synthetic routes for target molecules. | Accelerates synthesis, reduces costs, and identifies novel pathways. nih.govnih.gov |

| De Novo Design | Generates novel molecular structures with desired properties. | Expands chemical space and creates optimized drug candidates. arxiv.org |

| Target Prediction | Identifies likely biological targets for a given compound. | Guides experimental testing and elucidates mechanisms of action. nih.govelsevierpure.com |

| Property Prediction | Forecasts physicochemical and ADMET properties. | Prioritizes candidates with favorable drug-like characteristics. nih.gov |

Challenges and Opportunities in the Development of this compound-based Therapeutics and Materials

While the future of this compound research is bright, it is not without its challenges. However, these challenges are often coupled with significant opportunities for innovation.

Challenges:

Synthetic Complexity: The synthesis of specifically substituted fluoropyridines can be complex and require multi-step processes. While emerging LSF methods help, scaling up these syntheses for industrial production can be difficult and costly. lonza.com

Solubility Issues: A significant percentage of new drug candidates suffer from poor aqueous solubility, which can hinder their bioavailability. lonza.com While fluorine can sometimes improve properties, careful molecular design is needed to ensure adequate solubility of new derivatives.

Regulatory Hurdles: The path to drug approval is long, expensive, and fraught with regulatory challenges. lonza.comfrontiersin.org Demonstrating the safety and efficacy of a new therapeutic agent requires extensive and rigorous testing.

Polypharmacology Risks: While designing drugs to hit multiple targets can be beneficial, unintended off-target effects can lead to toxicity. nih.gov Carefully profiling the biological activity of new compounds is crucial.

Opportunities:

Enhanced Drug Properties: The strategic incorporation of fluorine is a well-established method for improving key drug properties, such as metabolic stability and target binding affinity. This provides a clear opportunity to develop best-in-class therapeutics. rsc.org

Targeting "Undruggable" Proteins: The unique properties of fluorinated compounds may enable the development of inhibitors for challenging biological targets that have historically been considered "undruggable."

Development of Novel Materials: Beyond therapeutics, the this compound scaffold holds potential in materials science. unipd.it Fluorinated polymers and materials often exhibit unique properties such as thermal stability, chemical resistance, and specific optical or electronic characteristics. Applications could be explored in areas like advanced polymers, functional coatings, or materials for energy storage and electronics. skoltech.ruphdportal.com

Public-Private Partnerships: Collaborations between academic institutions and pharmaceutical companies can help bridge the gap between basic research and clinical development, sharing risks and resources to accelerate progress. frontiersin.org

Q & A

Q. What are the established synthetic routes for 2-(6-Fluoropyridin-3-yl)propan-2-ol, and what reaction conditions optimize yield?

The synthesis typically involves halogenation of a pyridine ring followed by introduction of the propan-2-ol group. A common method includes:

- Fluorination : Electrophilic fluorination at the 6-position of pyridine using reagents like Selectfluor® or DAST (diethylaminosulfur trifluoride) under anhydrous conditions .

- Propan-2-ol addition : Grignard or organometallic reactions (e.g., using isopropyl magnesium bromide) to introduce the alcohol moiety. Reaction temperatures (0–25°C) and inert atmospheres (N₂/Ar) are critical to avoid side reactions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization to achieve >95% purity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- NMR spectroscopy : Analyze H and C NMR to confirm fluorine coupling patterns (e.g., splitting in pyridine protons) and alcohol proton resonance (δ ~2.5 ppm) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₈H₁₁FNO⁺ = 156.0821) .

- X-ray crystallography : Use SHELXL for refining crystal structures, particularly to resolve fluorine positioning and hydrogen bonding .

Advanced Research Questions

Q. How does the fluorine substituent at the 6-position influence the compound’s reactivity compared to other halogenated analogs?

Fluorine’s electronegativity and small atomic radius enhance:

- Electron-withdrawing effects : Stabilizes intermediates in nucleophilic aromatic substitution (e.g., Suzuki-Miyaura coupling), enabling regioselective modifications at the 3-position .

- Hydrogen-bonding capacity : The fluorine atom can engage in weak C–F⋯H–O interactions, affecting solubility and crystal packing . Comparative studies with chloro/iodo analogs (e.g., 2-(6-Chloro-3-iodopyridin-3-yl)propan-2-ol) show fluorine reduces steric hindrance, facilitating faster reaction kinetics in cross-coupling reactions .

Q. What analytical strategies resolve contradictions in biological activity data for this compound?

- Dose-response assays : Use IC₅₀/EC₅₀ curves to differentiate true activity from assay interference (e.g., fluorescence quenching in high-throughput screens) .

- Metabolic stability testing : LC-MS/MS to assess if rapid degradation (e.g., via CYP450 enzymes) leads to false negatives in vitro .

- Structural analogs : Compare with derivatives like 2-(5-Ethynylpyridin-2-yl)propan-2-ol to isolate fluorine-specific effects on enzyme inhibition (e.g., kinase assays) .

Q. How can computational modeling guide the design of derivatives with enhanced binding affinity?

- Docking studies : Use Schrödinger or AutoDock to predict interactions with biological targets (e.g., fluoropyridine’s π-stacking with aromatic residues in kinases) .

- DFT calculations : Optimize ground-state geometries to evaluate fluorine’s impact on electron density distribution and reaction pathways .

- MD simulations : Assess solvation effects and conformational stability in aqueous vs. lipid environments .

Methodological Resources

Q. What techniques are recommended for studying the compound’s interactions with biological targets?

- SPR (Surface Plasmon Resonance) : Quantify binding kinetics (kₐₙ/kₒff) for protein-ligand interactions .

- ITC (Isothermal Titration Calorimetry) : Measure thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic binding drivers .

- Cryo-EM/X-ray co-crystallization : Resolve binding modes at atomic resolution, leveraging SHELX utilities for data refinement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.